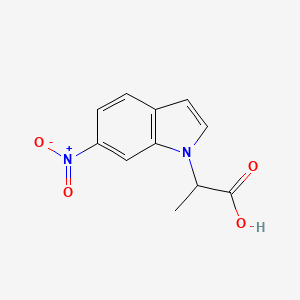

2-(6-Nitro-1H-indol-1-yl)propanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(6-nitroindol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-7(11(14)15)12-5-4-8-2-3-9(13(16)17)6-10(8)12/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUUYKALYPZAFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=CC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 6 Nitro 1h Indol 1 Yl Propanoic Acid and Analogues

Strategies for the Chemical Synthesis of 2-(6-Nitro-1H-indol-1-yl)propanoic Acid

The synthesis of the title compound can be approached retrospectively by disconnecting the molecule at key bonds. The most logical disconnections are at the N1-alkyl bond and the C6-nitro bond. This suggests that the synthesis can proceed by either alkylating a pre-formed 6-nitroindole (B147325) or by nitrating a pre-existing 2-(1H-indol-1-yl)propanoic acid scaffold.

The alkylation of the indole (B1671886) nitrogen (N1) is a fundamental step in the synthesis of many indole derivatives. Traditional methods for N-alkylation often involve a two-step process: deprotonation of the indole N-H with a strong base to form an indole anion, followed by reaction with an alkylating agent. google.com However, modern approaches seek to avoid harsh reagents and improve efficiency.

One strategy involves the use of dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), to achieve methylation and benzylation in high yields under mild conditions. google.com These reactions can be performed with or without a solvent and may be accelerated by microwave irradiation. google.com For the synthesis of this compound, a similar N-alkylation of 6-nitroindole with a suitable three-carbon electrophile containing a protected carboxylic acid function (e.g., an ethyl 2-bromopropanoate) would be a viable pathway.

The presence of an electron-withdrawing group, such as the nitro group at the C3 position, has been shown to be crucial for facilitating N-alkylation reactions with certain substrates like para-quinone methides. mdpi.com While the target molecule has the nitro group at C6, its electron-withdrawing nature similarly influences the reactivity of the indole ring system.

Table 1: Conditions for Indole N-Alkylation

| Alkylating Agent | Base | Solvent | Temperature | Notes | Reference |

|---|---|---|---|---|---|

| Dimethyl Carbonate | DABCO (catalytic) | DMA | 135 °C | Method for N-methylation. | google.com |

| Dibenzyl Carbonate | DABCO (catalytic) | DMA | 135 °C | Method for N-benzylation. | google.com |

| para-Quinone Methides | K₂CO₃ | Not specified | Not specified | Requires electron-withdrawing group on indole. | mdpi.com |

The propanoic acid side chain can be introduced onto the indole scaffold through several methods. A common approach is the N-alkylation of the indole ring with an appropriate propanoate synthon, as discussed previously. Alternatively, the indole ring itself can be constructed from precursors already containing the necessary carbon framework.

For instance, the Fischer indole synthesis can be employed. This reaction involves the cyclization of a phenylhydrazone under acidic conditions. An appropriately substituted phenylhydrazone derived from a ketone bearing a protected propanoic acid chain can be used to form the indole ring with the side chain already in place at the desired position. A robust synthesis of 4,6-disubstituted 2-carboxy-1H-indole-3-propionic acid derivatives utilizes a Japp–Klingemann condensation followed by a Fischer indole rearrangement. rsc.org

Another strategy involves building upon a pre-formed indole. The synthesis of 3-(2-aryl-1H-indol-5-yl) propanoic acid derivatives has been achieved starting from 3-(4-aminophenyl) propanoic acid. nih.gov This precursor undergoes iodination and Sonogashira coupling to introduce an ethynyl (B1212043) group, which then participates in an intramolecular cyclization to form the indole ring. nih.gov The final propanoic acid is generated by hydrolysis of an ester group. nih.gov

The nitro group is a powerful electron-withdrawing group that significantly influences the biological and chemical properties of a molecule. mdpi.com Its introduction onto the indole ring is typically achieved through electrophilic nitration. The position of nitration is directed by the existing substituents on the ring.

For the synthesis of the target compound, if starting with 2-(1H-indol-1-yl)propanoic acid, a direct nitration step would be required. The conditions for such a reaction must be carefully controlled to achieve selective nitration at the C6 position and to avoid unwanted side reactions or degradation of the starting material. A typical nitrating mixture consists of nitric acid and a stronger acid, such as sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). beilstein-journals.org For example, the synthesis of α-(6-nitro-1,2-dihydro-2-oxo-quinol-4-yl)propionic acid was achieved by treating the non-nitrated precursor with fuming nitric acid at low temperatures (5-10°C). prepchem.com

The synthesis of various nitro(het)arene-containing drugs and bioactive molecules is an active area of research, with numerous methods being developed for their preparation. researchgate.netmdpi.com The choice of nitrating agent and reaction conditions is critical and depends on the substrate's reactivity and stability. beilstein-journals.org

Homologation, the process of extending a carbon chain by a single carbon unit, is a fundamental strategy in organic synthesis. acs.org While classic methods like the Arndt–Eistert homologation exist, they often require harsh conditions or involve multiple steps. digitellinc.comnih.gov

A modern and more direct approach for the one-carbon homologation of unmodified carboxylic acids has been developed using visible-light photoredox catalysis. acs.orgnih.gov This method involves the reaction of a carboxylic acid with nitroethylene (B32686) in the presence of a photocatalyst and a copper catalyst. acs.org The reaction proceeds through a radical mechanism to form a nitroalkane intermediate, which is then converted to the homologated carboxylic acid. acs.org This process is notable for its mild conditions and tolerance of various functional groups, making it suitable for late-stage modifications of complex molecules. acs.org

This iterative strategy could be envisioned as a way to construct the propanoic acid side chain from an indole-1-acetic acid precursor. Starting with 2-(6-nitro-1H-indol-1-yl)acetic acid, this one-carbon homologation could yield the desired this compound.

Table 2: Key Steps in Photoredox-Mediated One-Carbon Homologation | Step | Reagents & Conditions | Intermediate/Product | Purpose | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 1. Radical Addition | Carboxylic acid, nitroethylene, acridine (B1665455) photocatalyst, Cu(MeCN)₄BF₄, ligand, visible light (405 nm) | Nitroalkane intermediate | Forms the new C-C bond and extends the carbon chain. | acs.org | | 2. Conversion to Acid | NaNO₂, DMSO/AcOH, 35 °C | Homologated carboxylic acid | Converts the nitro group to a carboxylic acid function. | acs.org |

Design and Synthesis of Novel Derivatives and Analogues

The synthesis of novel derivatives and analogues of this compound allows for the exploration of structure-activity relationships. Modifications can be made to the indole core, the propanoic acid side chain, or the nitro group.

The N1 position of the indole ring is a common site for structural modification. Varying the substituent at this position can significantly impact the molecule's properties. In the context of the title compound, the propanoic acid group is at N1. However, analogues could be designed where the length of the carboxylic acid chain is altered (e.g., acetic, butanoic) or where other functional groups are incorporated.

The synthesis of such analogues would follow the N-alkylation pathways described in section 2.1.1, using different alkylating agents. For example, reacting 6-nitroindole with ethyl bromoacetate (B1195939) would lead to an acetic acid derivative, while using an ethyl 4-bromobutanoate would yield a butanoic acid derivative after hydrolysis. The development of novel agonists for GPR40 involved the synthesis of a series of 3-(2-aryl-1H-indol-5-yl) propanoic acid derivatives with various substituents. nih.gov Similarly, the design of PPARα/γ co-agonists led to the synthesis of propionic acids with a 1,5-disubstituted indole scaffold. researchgate.net These examples highlight the importance of N1-substitution in modulating biological activity.

Substituent Variation on the Propanoic Acid Side Chain

Modifications to the propanoic acid side chain of indole derivatives are a primary strategy for altering the molecule's physicochemical properties. A common approach involves the reaction of indole-3-carbaldehyde with various substituted aromatic ketones to yield (2E)-1-(4-substitutedphenyl)-3-(1H-indol-3-yl)prop-2-en-1-one intermediates. researchgate.net These intermediates can then be N-alkylated with esters like ethyl 2-bromopropanoate, followed by saponification to introduce a propanoic acid side chain at the N1 position of the indole ring. researchgate.net This multi-step synthesis allows for the introduction of a wide variety of substituents on the phenyl ring, which becomes part of the extended side-chain structure. researchgate.net

Another approach focuses on the derivatization of the carboxylic acid group itself. For instance, the methyl ester of indole-3-propionic acid can be synthesized by refluxing the carboxylic acid with thionyl chloride and methanol. nih.gov This ester can then serve as a precursor for further modifications, such as reaction with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide, a key intermediate for creating hydrazone derivatives. nih.gov

A summary of representative side-chain modifications starting from indole precursors is detailed in the table below.

| Starting Material | Reagents | Intermediate/Final Product | Reference |

| Indole-3-carbaldehyde | Substituted Aromatic Ketones, Piperidine | (2E)-1-(4-substitutedphenyl)-3-(1H-indol-3-yl)prop-2-en-1-one | researchgate.net |

| (2E)-1-phenyl-3-(1H-indol-3-yl)prop-2-en-1-one | Ethyl 2-bromopropanoate, NaOH/EtOH, HCl | 2-{3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]-1H-indol-1-yl}propanoic acid | researchgate.net |

| Indole-3-propionic acid | Thionyl chloride, Methanol | Methyl ester of indole-3-propionic acid | nih.gov |

Rational Design of Indole Ring Substitutions (e.g., C2, C3, C6-nitro)

The rational design of substitutions on the indole ring is crucial for modulating the electronic properties and biological activity of the final compound. researchgate.net The presence of a C6-nitro group, as in the parent compound, significantly influences the chemical reactivity of the indole scaffold. The nitro group is a strong electron-withdrawing moiety that deactivates the aromatic ring and alters the polarity of the molecule. mdpi.com This electronic effect is fundamental in the design of bioreductive agents, where the nitro group can be enzymatically activated under hypoxic conditions. researchgate.net

The synthesis of specifically substituted indoles often employs classical methods like the Fischer indole synthesis. rsc.org For example, to create 4,6-disubstituted indole-3-propionic acids, a Japp–Klingemann condensation can be performed between a substituted phenyldiazonium chloride (e.g., 3,5-dichlorophenyldiazonium chloride) and deprotonated 2-(ethoxycarbonyl)cyclopentanone. rsc.org This yields a phenylhydrazone derivative which then undergoes a Fischer indole rearrangement (a diaza-Cope rearrangement) to form the desired substituted indole core. rsc.org This method has been optimized to produce high yields of compounds like 3-(2-carboxy-4,6-dichloro-indol-3-yl)propionic acid. rsc.org

The electron-withdrawing nature of the nitro group at C3 or C6 can render the C2=C3 double bond electrophilic. researchgate.net This allows 3-nitroindoles to act as Michael acceptors, dienophiles, or dipolarophiles in various cycloaddition and annulation reactions, providing pathways to complex, functionalized indolines. researchgate.net This reactivity enables the strategic functionalization of the C2 and C3 positions. researchgate.net Furthermore, metal-free transannulation reactions of 2-substituted indoles with nitroalkenes in polyphosphoric acid can be used to synthesize 3-substituted 2-quinolones, demonstrating a sophisticated ring expansion strategy. rsc.org

Formation of Metal Complexes with Related Propanoic Acid Hydrazone Ligands

Indole-propanoic acid derivatives can be converted into hydrazone ligands, which are capable of forming stable complexes with various transition metal ions. nih.govresearchgate.net The synthesis of these ligands typically begins with the conversion of an indole carboxylic acid to its methyl or ethyl ester, followed by reaction with hydrazine hydrate to form a hydrazide. nih.gov This hydrazide is then condensed with an aldehyde or ketone (e.g., 2-hydroxybenzaldehyde) to produce the final hydrazone ligand. researchgate.net

These hydrazone ligands, often acting as bidentate or tridentate chelators, can coordinate with metal ions such as Cu(II), Ni(II), Co(II), and Zn(II). mdpi.comjptcp.com The coordination typically involves the imine nitrogen, a phenolic oxygen (if present in the aldehyde/ketone used for condensation), and sometimes the carbonyl oxygen of the hydrazide moiety. jptcp.com The formation of these metal complexes is confirmed using various analytical techniques including FT-IR, UV-Visible spectroscopy, mass spectrometry, and elemental analysis. jptcp.com Infrared spectroscopy is particularly useful, as shifts in the C=N and C-O stretching frequencies, along with the appearance of new bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) bonds, provide clear evidence of coordination. jptcp.com

| Ligand | Metal Ion(s) | Coordination Mode | Reference |

| 2-hydroxybenzaldehyde-N-(6-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene) (AG-41) | Co(II), Ni(II), Cu(II), Zn(II) | Tridentate | researchgate.net |

| Indole-3-propionic acid hydrazide-derived hydrazones | Fe(II) | Not specified | nih.gov |

| 3-methoxy-indole-hydrazone glyoxime (B48743) ligand | Ni(II), Cu(II), Co(II) | Not specified | mdpi.com |

Derivatization Strategies for Enhanced Analytical and Biological Studies

Derivatization is a key strategy for preparing indole compounds for specific applications, including enhancing their detectability in analytical systems or modifying their biological profiles. researchgate.netresearchgate.net For analytical purposes, simple and effective derivatization techniques can be employed for detection. For example, indole-3-propanoic acid (IPA) can be readily detected on thin-layer chromatography (TLC) plates by using a p-hydroxybenzaldehyde spray reagent, which forms a distinctively colored scarlet complex with the compound. nih.gov

For biological studies, derivatization is used to create a library of related compounds to investigate structure-activity relationships (SAR). mdpi.comnih.gov The indole scaffold is highly versatile, and substitutions can be made at various positions on the ring and side chain to develop novel therapeutic agents. researchgate.netmdpi.com Modern synthetic techniques, such as ultrasound-assisted synthesis, have been developed to create indole derivatives more efficiently. researchgate.net This method has been used in one-pot protocols involving Mizoroki-Heck coupling followed by C-H amination to construct 2-substituted indole rings. researchgate.net The goal of such derivatization is often to create molecules that can bind reversibly to enzymes or other biological targets, making them suitable for drug development. researchgate.net

Computational Chemistry and Quantum Mechanical Investigations of 2 6 Nitro 1h Indol 1 Yl Propanoic Acid

Theoretical Structure Elucidation and Conformational Analysis

Theoretical structure elucidation involves the use of computational methods to determine the most stable three-dimensional arrangement of atoms in a molecule. Conformational analysis is crucial for understanding the molecule's flexibility and the different spatial arrangements (conformers) it can adopt.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. frontiersin.org It is a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. scispace.com For 2-(6-Nitro-1H-indol-1-yl)propanoic acid, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would be employed to optimize the molecular geometry and determine the lowest energy conformer. frontiersin.orgresearchgate.net These studies would yield precise information on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative DFT-Calculated Structural Parameters for this compound (Note: The following data is a template and not from actual research.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| N1-C2 | Data N/A | C2-N1-C9 | Data N/A |

| C8-N(nitro) | Data N/A | O-N-O (nitro) | Data N/A |

| C1-C(acid) | Data N/A | C1-C(acid)-O | Data N/A |

Ab Initio and Semi-Empirical Quantum Chemical Approaches

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. scispace.com The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point for more complex calculations, though it doesn't fully account for electron correlation. researchgate.net

Semi-empirical quantum chemical methods, such as AM1, PM3, and PM6, are based on the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data to simplify calculations. researchgate.netwikipedia.org These methods are significantly faster than ab initio or DFT approaches, making them suitable for very large molecules. researchgate.netethz.ch An analysis of this compound using these methods could provide a rapid survey of its potential energy surface and identify various stable conformers for further, more accurate, analysis with DFT. scispace.com

Electronic Structure and Reactivity Descriptors

Understanding the electronic structure of a molecule is key to predicting its reactivity, stability, and intermolecular interactions. Various computational analyses provide quantitative descriptors of these properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity; a smaller gap suggests higher reactivity. frontiersin.orgresearchgate.net For this compound, FMO analysis would reveal the distribution of these orbitals across the indole (B1671886) ring, the nitro group, and the propanoic acid side chain, indicating the most likely sites for nucleophilic and electrophilic attack.

Table 2: Illustrative FMO Parameters for this compound (Note: The following data is a template and not from actual research.)

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data N/A |

| LUMO | Data N/A |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a method for studying charge transfer, hyperconjugation, and intramolecular bonding interactions. orientjchem.org It transforms the calculated wave function into localized bond, lone pair, and anti-bond orbitals, which align with familiar Lewis structures. An NBO analysis of this compound would quantify the delocalization of electron density, particularly the interactions between the lone pairs of the nitro group's oxygen atoms and the indole ring, and analyze the stability imparted by these interactions. The stabilization energy (E(2)) calculated in NBO analysis indicates the strength of these intramolecular interactions. orientjchem.org

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. wuxiapptec.comnih.gov It is color-coded to show regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). wuxiapptec.com For this compound, an MEP map would visually identify the highly negative potential around the oxygen atoms of the nitro and carboxyl groups, making them sites for electrophilic interaction. Conversely, the hydrogen atom of the carboxylic acid would show a region of high positive potential. wuxiapptec.com

Mulliken Charge Distribution and Fukui Function Analysis

Computational analysis provides deep insights into the electronic structure and reactivity of this compound. Mulliken charge analysis, performed using methods like Density Functional Theory (DFT) and Hartree-Fock (HF), is used to quantify the partial atomic charges across the molecule. karazin.ua This analysis reveals the electron distribution and electrostatic potential. For this compound, the nitro group (NO₂) acts as a powerful electron-withdrawing group, significantly influencing the charge distribution. The oxygen atoms of the nitro group and the carboxylic acid group are expected to possess the highest negative charges, making them centers of high electron density. Conversely, the nitrogen atom of the nitro group and the adjacent carbon atom on the indole ring (C6) would exhibit positive charges.

Fukui function analysis is a key tool derived from DFT to predict local reactivity. researchgate.net It identifies which atomic sites within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. The analysis involves calculating the Fukui functions f(r)⁻ (for electrophilic attack), f(r)⁺ (for nucleophilic attack), and f(r)⁰ (for radical attack).

Nucleophilic Attack (f⁺): Sites with a high f⁺ value are prone to attack by nucleophiles. In this compound, the carbon atoms of the indole ring, particularly those near the electron-withdrawing nitro group, are likely to be the most electrophilic centers.

Electrophilic Attack (f⁻): Sites with a high f⁻ value are susceptible to attack by electrophiles. These are typically the electron-rich regions. The oxygen atoms of the nitro and carboxyl groups, along with the nitrogen atom of the indole ring, would be primary targets for electrophiles. The presence of the nitro group can, however, lead to negative Fukui function values, a phenomenon linked to nodes in the wave function and low HOMO electron densities. mdpi.com

Radical Attack (f⁰): This function indicates the sites most likely to react with radicals.

The analysis of these reactivity descriptors is crucial for understanding the molecule's interaction mechanisms and potential for chemical modification. researchgate.net

Prediction of Spectroscopic Properties from Theoretical Models

Theoretical vibrational spectra for this compound can be simulated using quantum chemical calculations, typically with DFT methods like B3LYP combined with a basis set such as 6-311+G(d,p). nih.gov These calculations provide vibrational frequencies and intensities that correspond to Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. The calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical model, allowing for a direct comparison with experimental data. nih.gov

Key vibrational modes for this molecule include:

Nitro Group (NO₂) Vibrations: The asymmetric and symmetric stretching vibrations of the NO₂ group are characteristic and appear at high wavenumbers. The asymmetric stretch is typically found in the 1580-1500 cm⁻¹ region, while the symmetric stretch appears around 1400-1300 cm⁻¹. orientjchem.org

Carboxylic Acid (COOH) Vibrations: The C=O stretch of the carboxylic acid is a very strong band in the IR spectrum, expected in the 1700-1760 cm⁻¹ range. The O-H stretch gives rise to a broad band, typically between 3300 and 2500 cm⁻¹.

Indole Ring Vibrations: C-H stretching vibrations on the aromatic ring occur above 3000 cm⁻¹. C-N stretching and various in-plane and out-of-plane bending vibrations of the ring structure appear in the fingerprint region (below 1600 cm⁻¹).

Aliphatic Chain Vibrations: The propanoic acid side chain will exhibit C-H stretching and bending modes.

A comparison between theoretical and experimental spectra helps confirm the molecular structure and provides a detailed assignment of the vibrational bands. nih.gov

Table 1: Predicted Characteristic Vibrational Frequencies for this compound This table presents representative frequency ranges for key functional groups based on theoretical calculations for analogous molecules.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Spectral Activity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Broad (IR) |

| Indole & Aromatic C-H | C-H Stretch | 3150 - 3000 | Medium (IR, Raman) |

| Carboxylic Acid | C=O Stretch | 1760 - 1700 | Very Strong (IR) |

| Nitro Group | Asymmetric NO₂ Stretch | 1580 - 1500 | Strong (IR) |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Weak (IR, Raman) |

| Nitro Group | Symmetric NO₂ Stretch | 1400 - 1300 | Strong (IR) |

| Propanoic Chain | C-H Bending | 1470 - 1350 | Medium (IR) |

| Indole Ring | C-N Stretch | 1300 - 1200 | Medium (IR, Raman) |

The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations determine the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of absorption bands in the UV-Visible spectrum.

The electronic spectrum of this molecule is dominated by π → π* and n → π* transitions.

π → π transitions:* These high-intensity absorptions are associated with the conjugated π-system of the indole ring. The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift, moving the absorption to longer wavelengths compared to unsubstituted indole.

n → π transitions:* These lower-intensity transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital.

The solvent environment can also influence the UV-Vis spectrum, a phenomenon that can be modeled computationally. Theoretical calculations can predict absorption maxima in different solvents, providing a more complete picture of the molecule's electronic behavior. researchgate.net For similar indole derivatives, absorption maxima are often observed in the 200-400 nm range. mdpi.com

Molecular Dynamics Simulations for Conformational Stability and Interaction Studies

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. While specific MD simulation data for this compound is not prominently available in the reviewed literature, the methodology is highly applicable.

An MD simulation would model the atomic motions of the molecule over time, providing insights into:

Conformational Stability: The propanoic acid side chain has rotational freedom around its single bonds. MD simulations can explore the potential energy surface to identify the most stable conformations (conformers) of the molecule in a given environment (e.g., in a vacuum or in a specific solvent). nih.gov

Solvent Effects: By simulating the molecule in a box of explicit solvent molecules (like water), one can study the formation of hydrogen bonds between the carboxylic acid or nitro groups and the solvent, and how these interactions influence the molecule's structure and stability.

Flexibility and Dynamics: The simulation would reveal the flexibility of different parts of the molecule, such as the twisting of the nitro group relative to the indole plane or the movement of the side chain.

These simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment, which is a key step in predicting its function and interactions.

Analysis of Non-Linear Optical (NLO) Behavior

Molecules with large differences in electron density, often due to the presence of strong electron-donating and electron-withdrawing groups connected by a π-conjugated system, can exhibit significant Non-Linear Optical (NLO) properties. The structure of this compound, featuring an electron-rich indole ring system and a powerful electron-withdrawing nitro group, suggests potential for NLO activity.

Computational methods are used to calculate key NLO parameters:

Polarizability (α): The ease with which the electron cloud can be distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary determinant of second-order NLO effects, such as second-harmonic generation (SHG). researchgate.net

The presence of the nitro group is known to significantly enhance the hyperpolarizability of organic molecules due to its strong electron-attracting nature, which facilitates intramolecular charge transfer (ICT). nih.gov Theoretical calculations using DFT can predict the magnitude of these NLO properties. The calculated values are often compared to those of a standard NLO material, like urea, to gauge their potential for applications in photonics and optoelectronics. researchgate.net

Table 2: Representative Calculated Non-Linear Optical (NLO) Properties This table illustrates the type of data obtained from DFT calculations for molecules with NLO potential, with values being representative.

| Parameter | Symbol | Description | Representative Calculated Value |

| Dipole Moment | μ | Measures the asymmetry of charge distribution. | 5 - 10 Debye |

| Mean Polarizability | ⟨α⟩ | Measures the linear response to an electric field. | 2.0 - 4.0 x 10⁻²³ esu |

| Total First Hyperpolarizability | β_total | Measures the second-order nonlinear response. | 10 - 50 x 10⁻³⁰ esu |

Molecular Target Engagement and Structure Activity Relationship Sar Studies of 2 6 Nitro 1h Indol 1 Yl Propanoic Acid Derivatives

Elucidation of Structure-Activity Relationships (SAR)

The systematic investigation into how modifications of the 2-(6-Nitro-1H-indol-1-yl)propanoic acid scaffold affect its biological activity is crucial for the development of potent and selective agents. SAR studies have focused on three key areas: the indole (B1671886) core, the nitro group, and the propanoic acid chain.

Impact of Indole Core Modifications on Biological Activity

Alterations to the pyrrole (B145914) ring of the indole are also significant. For example, N-alkylation or N-acylation can change the molecule's lipophilicity and steric profile, potentially leading to improved cell permeability or altered binding modes. The specific attachment point of the propanoic acid chain at the N-1 position is a key determinant of the spatial orientation of the carboxylic acid group, which is often crucial for forming key interactions with receptors.

Influence of the Nitro Group on Receptor Binding and Efficacy

In many cases, the nitro group can also act as a hydrogen bond acceptor, forming specific interactions with amino acid residues in the binding site of a protein. The position of the nitro group is paramount; substitution at different positions on the indole ring can lead to vastly different biological activities, highlighting the specific role of the 6-nitro substituent in guiding receptor engagement.

Contribution of the Propanoic Acid Chain to Pharmacological Profiles

The 2-(1H-indol-1-yl)propanoic acid moiety is a bioisostere of the endogenous hormone auxin (indole-3-acetic acid), and as such, the propanoic acid chain plays a pivotal role in the pharmacological profiles of these compounds. The carboxylic acid group is typically ionized at physiological pH, allowing it to form strong ionic bonds or salt bridges with positively charged amino acid residues like lysine (B10760008) or arginine within a receptor's binding site.

The length and stereochemistry of the alkyl chain connecting the carboxylic acid to the indole core are also important. A propanoic acid chain, as opposed to an acetic acid chain, introduces a chiral center, which can lead to stereoselective binding to receptors. One enantiomer may fit optimally into the binding pocket, while the other may have reduced affinity or even interact with different targets. The flexibility of the propanoic acid chain also allows the carboxylate group to adopt an optimal orientation for binding.

| Modification | Observation | Potential Impact on Activity |

| Indole Core | Substitution at various positions | Modulates electronic properties and steric hindrance |

| Nitro Group | Presence at 6-position | Acts as an electron-withdrawing group and potential hydrogen bond acceptor |

| Propanoic Acid Chain | Length and stereochemistry | Affects binding orientation and potential for stereoselective interactions |

In Silico Molecular Docking Investigations

To complement experimental SAR data, in silico molecular docking studies provide valuable insights into the specific interactions between this compound derivatives and their biological targets at a molecular level.

Computational Prediction of Ligand-Protein Interactions

Molecular docking simulations are powerful computational tools used to predict the preferred orientation of a ligand when bound to a receptor. For derivatives of this compound, these simulations can identify key intermolecular interactions, such as hydrogen bonds, ionic bonds, hydrophobic interactions, and pi-stacking.

These computational models often reveal that the indole ring engages in hydrophobic and pi-stacking interactions with aromatic amino acid residues like tryptophan, tyrosine, or phenylalanine in the binding pocket. The nitro group may be predicted to form hydrogen bonds with polar amino acid side chains or the protein backbone. The carboxylate of the propanoic acid chain is frequently predicted to form a salt bridge with a basic residue.

Characterization of Binding Modes and Affinities with Biological Receptors

By analyzing the predicted binding poses from molecular docking, researchers can characterize the most likely binding modes of this compound derivatives. These models can explain the experimental SAR data; for example, why a particular substitution on the indole ring leads to a loss or gain of activity can be rationalized by examining its predicted fit within the binding pocket.

Furthermore, docking programs can calculate a binding affinity score, which is an estimation of the binding energy between the ligand and the protein. While these scores are not always perfectly correlated with experimental binding affinities, they are useful for ranking a series of related compounds and prioritizing which derivatives to synthesize and test experimentally. The combination of predicted binding mode and affinity score provides a robust hypothesis for how these ligands interact with their biological receptors.

| Interaction Type | Ligand Moiety | Potential Interacting Amino Acid Residues |

| Ionic Bond/Salt Bridge | Propanoic Acid (Carboxylate) | Arginine (Arg), Lysine (Lys), Histidine (His) |

| Hydrogen Bond | Nitro Group, Indole N-H | Serine (Ser), Threonine (Thr), Asparagine (Asn), Glutamine (Gln) |

| Pi-Stacking | Indole Ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Hydrophobic Interaction | Indole Ring, Propanoic Chain | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala) |

Identification of Critical Amino Acid Residues for Binding

The binding of ligands to their protein targets is a highly specific interaction dictated by the architecture of the binding site. For derivatives related to this compound, computational and experimental studies have identified key amino acid residues that are critical for stable binding. In studies of nitro-fatty acids, which share functional groups with the title compound, covalent adduction has been observed with Cysteine-285 (Cys-285) in the ligand-binding pocket of Peroxisome Proliferator-Activated Receptor γ (PPARγ). This interaction occurs via a Michael addition reaction. At higher concentrations, interactions with histidine residues (His-266, His-323, His-425, and His-449) were also detected, though Cys-285 was the only residue modified at lower, more physiologically relevant ratios.

Receptor-Specific Modulation Research

Studies on S1P1 Receptor Agonism by Indole Derivatives

Derivatives of indole-propionic acid have been developed as potent agonists of the Sphingosine-1-Phosphate Receptor 1 (S1P1). nih.gov These G protein-coupled receptors are crucial in regulating lymphocyte trafficking from lymphoid organs. nih.gov Agonism at the S1P1 receptor can induce the internalization of the receptor, preventing lymphocytes from exiting the lymph nodes and thereby reducing the count of circulating lymphocytes. nih.gov This mechanism is a therapeutic target for autoimmune diseases like multiple sclerosis. nih.gov Systematic structure-activity relationship studies have led to the optimization of indole-propionic acid derivatives that are potent and selective S1P1 agonists. nih.gov The development of new S1P1 modulators, including those based on a "tricyclic fused indole array," has yielded highly potent S1P1 receptor agonists with potential for improved safety and pharmacokinetic profiles. nih.gov

Investigation of AMPA Receptor Antagonism

The indole scaffold has been explored for its potential to antagonize ionotropic glutamate (B1630785) receptors, including the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. researchgate.net These receptors are central to fast excitatory neurotransmission in the brain, and their over-activation can lead to excitotoxicity, a key factor in several neurological disorders. google.com In contrast to agonists like kainic acid, certain conformationally constrained indole-based analogues have been shown to exhibit antagonist behavior at AMPA/kainate receptors. researchgate.net Structure-activity relationship studies on related quinoxalinedione (B3055175) derivatives, which also act as AMPA receptor antagonists, have revealed that the amide proton on the side of the molecule far from the imidazole (B134444) substituent is essential for binding. google.com This research has led to the development of potent antagonists with high affinity and selectivity for the AMPA receptor over the N-methyl-D-aspartate (NMDA) receptor. google.com

Exploration of Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that play a central role in regulating metabolism and inflammation. nih.govnih.gov The indole-propionic acid structure is a promising scaffold for developing PPAR agonists. Computational screening tools have predicted that indole-containing compounds, such as 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid, have a potential affinity for PPARγ. mdpi.comresearchgate.net This is further supported by research on nitro-fatty acids, which act as partial agonists of PPARγ. mdpi.com These related molecules have been shown to activate PPARγ at nanomolar concentrations and can covalently modify the receptor, leading to a distinct pattern of gene expression compared to full agonists. mdpi.com The activation of PPARs holds therapeutic potential for metabolic diseases like type 2 diabetes and various inflammatory conditions. nih.gov

Analysis of Interactions with Other Predicted Protein Targets

Computational tools and experimental screening have identified other potential protein targets for indole-propionic acid derivatives, suggesting a polypharmacological profile.

Lysosomal Protective Protein (PPCA): Also known as Cathepsin A, this protein is part of a lysosomal multi-enzyme complex. Target prediction screening of an indole-propionic acid derivative indicated a potential affinity for this protein. mdpi.comresearchgate.net

Thromboxane-A Synthase (TBXAS1): This enzyme is responsible for the synthesis of Thromboxane (B8750289) A2, a potent mediator of platelet aggregation and vasoconstriction. mdpi.comacs.org A series of 3-(1H-imidazol-1-ylmethyl)-1H-indole-1-alkanoic acids have been synthesized and identified as potent and selective inhibitors of Thromboxane-A Synthase. nih.gov The introduction of a carboxylic acid substituent on the indole structure was found to enhance inhibitory potency. nih.gov

GluN2B-containing NMDA Receptors: These glutamate-gated ion channels are implicated in synaptic plasticity and various neuropathologies. researchgate.net Several indole derivatives have been developed as highly potent ligands that target the GluN2B subunit of the NMDA receptor. nih.govnih.gov Docking studies suggest these compounds bind within the interface of the GluN1 and GluN2B subunits. nih.gov The 1-(1H-indol-3-yl)-2-(4-phenylpiperidin-1-yl)ethanone scaffold, for instance, has been a key area of research for developing GluN2B antagonists. researchgate.net

Enzyme Inhibition Mechanism Studies

The indole-propionic acid structure has proven to be a versatile scaffold for developing enzyme inhibitors. A key example is the inhibition of Thromboxane-A Synthase. Studies have shown that compounds like 3-(1H-imidazol-1-ylmethyl)-2-methyl-1H-indole-1-propanoic acid are selective inhibitors of this enzyme. nih.gov In the cases examined, these compounds demonstrated no significant inhibitory activity against cyclooxygenase or PGI2 synthetase, indicating a specific mechanism of action targeting Thromboxane-A Synthase. nih.gov This selectivity is crucial for therapeutic applications, as it avoids the broader effects associated with non-selective cyclooxygenase inhibitors like aspirin. oup.com The mechanism of inhibition involves the compound binding to the enzyme, likely at or near the active site, thereby preventing the conversion of its natural substrate into thromboxane A2 and blocking its pro-aggregatory and vasoconstrictive effects. nih.govmdpi.com

Data Tables

Table 1: Predicted and Confirmed Protein Targets of Indole Derivatives This table summarizes the various protein targets that have been shown to interact with indole derivatives related to this compound.

| Target Protein | Target Class | Observed/Predicted Interaction | Potential Therapeutic Area | Reference(s) |

| Sphingosine-1-Phosphate Receptor 1 (S1P1) | G Protein-Coupled Receptor | Agonism | Autoimmune Diseases | nih.gov, nih.gov, nih.gov |

| AMPA Receptor | Ionotropic Glutamate Receptor | Antagonism | Neurological Disorders | researchgate.net, google.com |

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Nuclear Receptor | Agonism (Predicted/Partial) | Metabolic & Inflammatory Diseases | mdpi.com, researchgate.net, nih.gov |

| Thromboxane-A Synthase (TBXAS1) | Enzyme (Oxidoreductase) | Inhibition | Cardiovascular Diseases | nih.gov, mdpi.com |

| GluN2B-containing NMDA Receptor | Ionotropic Glutamate Receptor | Antagonism / Ligand Binding | Neurodegenerative Diseases | nih.gov, nih.gov, researchgate.net |

| Lysosomal Protective Protein (PPCA) | Enzyme (Hydrolase) | Affinity (Predicted) | Not Specified | mdpi.com, researchgate.net |

Table 2: Receptor Modulation by Indole-Based Scaffolds This table details the specific modulatory effects of different indole-based chemical scaffolds on various receptors.

| Chemical Scaffold Class | Receptor Target | Modulatory Effect | Key Structural Features | Reference(s) |

| Indole-propionic acids | S1P1 Receptor | Agonist | Propionic acid side chain on indole nitrogen | nih.gov |

| Tricyclic fused indoles | S1P1 Receptor | Agonist | Fused ring system enhancing potency | nih.gov |

| Conformationally constrained indoles | AMPA/Kainate Receptors | Antagonist | Rigid structure based on receptor models | researchgate.net |

| Indole-ethanones | GluN2B-NMDA Receptor | Antagonist | 4-benzylpiperidine attached via an ethanone (B97240) linker to the indole-3-position | nih.gov, nih.gov |

| Nitro-fatty acids (analogue) | PPARγ | Partial Agonist | Nitro group and carboxylic acid function | mdpi.com |

Cyclooxygenase (COX-1 and COX-2) Inhibition Profiles

Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. The two main isoforms, COX-1 and COX-2, are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract, COX-2 is inducible and its expression is elevated during inflammation. nih.gov Consequently, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents to minimize gastrointestinal side effects. nih.gov

Derivatives of indole have been investigated as potential anti-inflammatory agents due to their structural similarities to existing NSAIDs like indomethacin. nih.gov Structure-activity relationship (SAR) studies on a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives have provided insights into their COX inhibition profiles. The anti-inflammatory activity of these compounds was evaluated, and several derivatives demonstrated significant inhibition of inflammation. nih.gov

Notably, the presence of a hydrazide substitution was found to be important for the anti-inflammatory activity of these indole derivatives. nih.gov Among the synthesized compounds, compound S3 (2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide) emerged as a potent and selective COX-2 inhibitor. nih.gov Docking studies revealed that this compound could bind to the active site of the COX-2 enzyme, forming hydrogen bonds with key amino acid residues, similar to the binding mode of indomethacin. nih.gov

| Compound | Substituent on Phenyl Ring | Inhibition of Edema (%) after 2h | Inhibition of Edema (%) after 3h |

|---|---|---|---|

| S3 | 4-Chloro | 62.69 | 63.69 |

| S7 | 2,4-Dichloro | 58.51 | 59.57 |

| S14 | 4-Nitro | 55.31 | 56.38 |

| Indomethacin (Reference) | - | 77.23 | 76.89 |

Exploration of Tryptophan Hydroxylase-1 Inhibition

Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine). There are two isoforms of TPH: TPH1, which is primarily found in the periphery, and TPH2, which is located in the central nervous system. researchgate.net TPH1 is responsible for the majority of serotonin production in the gut and is a target for conditions related to serotonin dysregulation in the gastrointestinal tract. researchgate.net

Novel periphery-specific TPH1 inhibitors have been developed and studied. benthamopenarchives.com Kinetic analysis of these inhibitors has shown that they act as competitive inhibitors with respect to the substrate tryptophan. benthamopenarchives.com This means that the inhibitors bind to the same active site on the TPH1 enzyme as tryptophan, thereby preventing the synthesis of serotonin. benthamopenarchives.com

Co-crystal structures of TPH1 with these inhibitors have revealed that they occupy the tryptophan binding pocket of the enzyme. benthamopenarchives.com This binding induces significant conformational changes in the enzyme, leading to its inhibition. benthamopenarchives.com The development of such inhibitors demonstrates that the indole structure can serve as a scaffold for targeting the tryptophan binding site of TPH1.

Other Enzyme Target Modulations

The chemical structure of this compound, particularly the nitro-substituted indole ring, suggests potential interactions with other enzyme systems.

One area of interest is the metabolism of nitroalkenes. Fatty acid nitroalkenes are known to be metabolized by prostaglandin (B15479496) reductase-1 (PtGR-1), which reduces the nitroalkene to an inactive nitroalkane. nih.gov This suggests that enzymes involved in the metabolism of nitrated molecules could potentially interact with nitro-indole derivatives.

Furthermore, derivatives of nitroindole have been synthesized and evaluated as antagonists for the 5-HT2A receptor, which is a subtype of serotonin receptor. nih.gov A series of 4-nitroindole (B16737) sulfonamides were found to bind to the 5-HT2A receptor with high affinity. nih.gov This indicates that the nitroindole scaffold can be utilized to design ligands for specific G-protein coupled receptors.

Academic Prospects and Lead Compound Development for 2 6 Nitro 1h Indol 1 Yl Propanoic Acid

Rational Design of Potent Lead Compounds for Specific Therapeutic Applications

The rational design of lead compounds originating from the 2-(6-nitro-1H-indol-1-yl)propanoic acid scaffold can be approached by considering the known biological activities of related indole (B1671886) derivatives. The indole scaffold itself is a key feature in molecules that target a wide array of receptors and enzymes. nih.gov The propanoic acid moiety and the nitro group offer specific points for modification to enhance potency and selectivity for desired therapeutic targets.

For instance, indole-3-propionic acid derivatives have been investigated for their potential in treating neurodegenerative diseases and have been identified as agonists for the G-protein coupled receptor 17 (GPR17), a target for myelin repair. rsc.orgresearchgate.net This suggests that the this compound backbone could be a starting point for developing agents targeting neurological disorders. The position of the propanoic acid group at the 1-position of the indole ring, as opposed to the more common 3-position, offers a distinct structural motif that could be exploited for novel receptor interactions.

Furthermore, the presence of a nitro group at the 6-position of the indole ring is significant. Nitro-aromatic compounds are known to play a role in the activity of various therapeutic agents, including those with antimicrobial and anticancer properties. The electron-withdrawing nature of the nitro group can influence the electronic properties of the entire indole ring system, potentially affecting its binding affinity to biological targets. nih.gov The design of new lead compounds could therefore involve the strategic placement and modification of the nitro group to optimize these interactions.

The development of potent lead compounds from this scaffold would likely involve creating a library of analogs with variations in the propanoic acid chain, the position and nature of substituents on the indole ring, and the substitution pattern of the nitro group. For example, the propanoic acid side chain could be elongated, shortened, or functionalized to explore the binding pocket of a target protein more effectively.

Table 1: Potential Therapeutic Applications for Designed this compound Derivatives

| Therapeutic Area | Rationale for Design | Potential Modifications |

| Neurodegenerative Diseases | Indole-propionic acid derivatives have shown activity at neuroprotective targets like GPR17. rsc.orgresearchgate.net | - Modification of the propanoic acid chain to enhance receptor binding.- Introduction of additional substituents on the indole ring to improve blood-brain barrier penetration. |

| Anticancer Agents | The indole scaffold is present in many anticancer drugs, and nitro groups can confer cytotoxic activity. | - Synthesis of analogs with different nitro group positions to modulate activity.- Coupling with other cytotoxic moieties. |

| Anti-inflammatory Agents | Indole derivatives are known to possess anti-inflammatory properties. researchgate.net | - Esterification of the carboxylic acid to create prodrugs with improved pharmacokinetic profiles.- Introduction of substituents known to enhance anti-inflammatory activity. |

| Antimicrobial Agents | The indole nucleus is a key component of various antimicrobial compounds. nih.gov | - Exploration of different isomers and bioisosteric replacements for the nitro group.- Combination with other antimicrobial pharmacophores. |

Optimization Strategies for Enhanced Bioactivity and Selectivity

Once a lead compound with a desired therapeutic activity is identified from the this compound scaffold, optimization strategies are crucial to enhance its bioactivity and selectivity. These strategies typically involve systematic modifications of the lead structure and evaluation of the resulting structure-activity relationships (SAR).

One key optimization strategy would be to explore the impact of the nitro group's position on the indole ring. For example, studies on other nitro-containing compounds have shown that the position of the nitro group can significantly affect bioactivity. nih.gov A systematic synthesis of isomers with the nitro group at positions 4, 5, and 7 of the indole ring, followed by biological evaluation, would provide valuable SAR data.

Another important aspect of optimization is the modification of the propanoic acid side chain. The carboxylic acid group can be converted to esters, amides, or other functional groups to alter the compound's polarity, solubility, and ability to form hydrogen bonds. This can lead to improved pharmacokinetic properties and enhanced interaction with the target protein. For example, esterification can create prodrugs that are more readily absorbed and then hydrolyzed in vivo to release the active carboxylic acid.

Furthermore, introducing various substituents onto the indole nucleus can fine-tune the electronic and steric properties of the molecule. Halogens, alkyl groups, or methoxy (B1213986) groups could be introduced at different positions to explore their effect on bioactivity and selectivity. Studies on other indole derivatives have demonstrated that such substitutions can have a profound impact on their pharmacological profile. nih.gov

Table 2: Optimization Strategies for this compound Derivatives

| Strategy | Rationale | Example Modification | Expected Outcome |

| Positional Isomerism of Nitro Group | The electronic environment of the indole ring influences binding. nih.gov | Synthesize 4-nitro, 5-nitro, and 7-nitro analogs. | Identification of the optimal nitro group position for enhanced bioactivity. |

| Modification of the Propanoic Acid Side Chain | Altering polarity and hydrogen bonding potential can improve pharmacokinetics and target interaction. | Convert the carboxylic acid to various esters or amides. | Improved cell permeability, metabolic stability, and target affinity. |

| Substitution on the Indole Ring | Fine-tuning of steric and electronic properties for better target fit. nih.gov | Introduce halogens, alkyl, or alkoxy groups at available positions on the indole ring. | Increased potency and selectivity for the desired biological target. |

| Chiral Resolution | The propanoic acid creates a chiral center, and enantiomers can have different biological activities. | Separate and test the individual (R)- and (S)-enantiomers. | Identification of the more active enantiomer, leading to a more potent and specific drug. |

Assessment of Polypharmacological Potential for Multi-Target Drug Design

The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. The indole scaffold is well-known for its ability to interact with a diverse range of biological targets, making it an excellent starting point for the design of multi-target agents. nih.gov

Derivatives of this compound could be rationally designed to modulate multiple targets simultaneously. For instance, in the context of Alzheimer's disease, a single molecule could be designed to inhibit both acetylcholinesterase (AChE) and beta-secretase (BACE1), two key enzymes in the disease pathology. The indole nucleus could serve as the core scaffold, with specific functional groups added to interact with the active sites of both enzymes.

The assessment of polypharmacological potential would involve screening a library of this compound derivatives against a panel of relevant biological targets. High-throughput screening methods could be employed to identify compounds with a desired multi-target profile. Subsequent lead optimization would then focus on balancing the activities at the different targets to achieve the desired therapeutic effect.

Computational methods, such as molecular docking and molecular dynamics simulations, can play a crucial role in predicting the binding of these compounds to multiple targets and in guiding the design of new derivatives with improved polypharmacological profiles.

Future Directions in the Academic Research of Nitroindole-Propanoic Acid Derivatives

The academic research of nitroindole-propanoic acid derivatives, including this compound, holds considerable promise for the discovery of novel therapeutic agents. Several future research directions can be envisioned.

A primary focus should be on the comprehensive biological evaluation of a diverse library of these compounds. This would involve screening against a wide range of therapeutic targets to uncover novel activities and to better understand the structure-activity relationships. The exploration of their potential as anti-infective agents, particularly against drug-resistant pathogens, could be a fruitful area of investigation, given the known antimicrobial properties of many indole derivatives. nih.gov

Another important future direction is the investigation of the mechanism of action of any active compounds identified. This would involve detailed biochemical and cellular studies to identify the specific molecular targets and pathways that are modulated by these compounds. Understanding the mechanism of action is crucial for the rational design of second-generation compounds with improved efficacy and reduced side effects.

The development of novel synthetic methodologies to access a wider range of nitroindole-propanoic acid derivatives is also a key area for future research. More efficient and versatile synthetic routes would facilitate the rapid generation of diverse chemical libraries for biological screening.

Finally, the application of advanced computational techniques, such as artificial intelligence and machine learning, could accelerate the discovery and optimization of lead compounds from this chemical class. These methods can be used to predict the biological activities of virtual compounds, prioritize synthetic efforts, and design molecules with desired multi-target profiles.

Based on a comprehensive search of available scientific literature, it is not possible to generate an article with the detailed experimental data and research findings requested for the specific chemical compound This compound .

Generating an article with the requested data tables, detailed findings, and scientific accuracy is therefore not feasible without the primary research data. To do so would require the fabrication of information, which would be scientifically unsound and misleading.

For context, a detailed analysis as requested would typically involve the following, based on research on analogous indole derivatives iucr.orgiucr.orgtandfonline.commdpi.com:

Advanced Spectroscopic and Crystallographic Research on 2 6 Nitro 1h Indol 1 Yl Propanoic Acid and Its Complexes

UV-Visible Spectroscopy for Electronic Transitions and Characterization:This part would report the wavelengths of maximum absorbance (λmax) from the UV-Vis spectrum. These values would be linked to specific electronic transitions within the molecule, such as π→π* transitions in the indole (B1671886) ring and n→π* transitions associated with the nitro and carbonyl groups.

Without access to a publication where researchers have performed this synthesis and characterization, providing this level of detail is impossible.

Q & A

Q. What synthetic routes are recommended for 2-(6-Nitro-1H-indol-1-yl)propanoic acid, and how do reaction conditions influence yield?

Methodological Approach :

- Ester Hydrolysis : A common method involves alkaline hydrolysis of ester precursors. For example, 2-(6-substituted-indolyl)propanoic acid derivatives are synthesized via ester hydrolysis using 2 M NaOH at room temperature for 12 hours, followed by pH adjustment (acidification to precipitate the product) .

- Key Parameters :

- Base Concentration : Higher NaOH concentrations may accelerate hydrolysis but risk side reactions.

- Temperature : Room temperature minimizes decomposition of nitro groups.

- Workup : Ethyl acetate extraction removes unreacted starting materials, while acidification isolates the carboxylic acid product .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Approach :

Q. Key Considerations :

Q. What are the key storage and handling protocols for this compound?

Methodological Approach :

- Storage :

- Handling :

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?

Methodological Approach :

- Analog Synthesis :

- Bioassays :

Q. How can contradictions in reported bioactivity data for nitro-substituted indole derivatives be resolved?

Methodological Approach :

- Reproducibility Checks :

- Mechanistic Studies :

Case Study : Discrepancies in anti-inflammatory activity may arise from differences in macrophage activation protocols (e.g., LPS concentration) .

Q. What catalytic systems are suitable for functionalizing this compound, and how are reaction parameters optimized?

Methodological Approach :

- Catalyst Selection :

- Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.